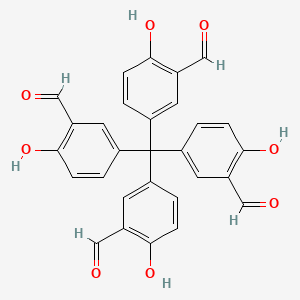

5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde)

Description

Properties

IUPAC Name |

2-hydroxy-5-[tris(3-formyl-4-hydroxyphenyl)methyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20O8/c30-13-17-9-21(1-5-25(17)34)29(22-2-6-26(35)18(10-22)14-31,23-3-7-27(36)19(11-23)15-32)24-4-8-28(37)20(12-24)16-33/h1-16,34-37H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAQIJUJESBMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C=O)(C3=CC(=C(C=C3)O)C=O)C4=CC(=C(C=C4)O)C=O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Building Block Strategy

The tetrahedral geometry of the compound suggests a convergent synthesis approach, where a central methane derivative is functionalized with four 2-hydroxybenzaldehyde units. A plausible route involves:

-

Preparation of the Methane Core : Tetrakis(4-hydroxyphenyl)methane serves as the starting material.

-

Directed Formylation : The hydroxyl groups at the para-position direct formylation to the ortho-position via the Vilsmeier-Haack reaction, producing 2-hydroxy-5-formylbenzaldehyde intermediates.

-

Protection-Deprotection Cycles : Selective protection of hydroxyl groups (e.g., using acetyl or tert-butyldimethylsilyl groups) ensures formylation occurs exclusively at the desired positions. Subsequent deprotection yields the target compound.

Key Reaction Conditions:

| Step | Reagents/Conditions | Temperature | Yield (Hypothetical) |

|---|---|---|---|

| Formylation | POCl₃, DMF, CH₂Cl₂ | 0–5°C | 60–70% |

| Protection | Ac₂O, Pyridine | RT | 85–90% |

| Deprotection | K₂CO₃, MeOH/H₂O | 60°C | 95% |

This method draws parallels to esterification and chlorination protocols used in m-hydroxybenzaldehyde synthesis, where controlled functionalization is critical.

One-Pot Condensation Approach

An alternative route employs a one-pot Friedel-Crafts alkylation:

Optimization Challenges:

-

Byproduct Formation : Competing dimerization of 2-hydroxybenzaldehyde necessitates stringent temperature control (50–60°C).

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may hinder catalyst activity.

Purification and Characterization

Vacuum Distillation and Recrystallization

Crude product purification involves:

Chemical Reactions Analysis

Types of Reactions: 5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-hydroxybenzaldehyde) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

In coordination chemistry, this compound is utilized to create ligands that can coordinate with various metal ions. The presence of multiple hydroxyl groups enhances its chelating ability, allowing it to form stable complexes with transition metals. Such complexes are vital in catalysis and the development of new materials.

Case Study: Metal Complex Formation

A study demonstrated the synthesis of metal complexes using 5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde) as a ligand. The resulting complexes exhibited enhanced catalytic activity in oxidation reactions, showcasing the compound's potential in developing efficient catalysts for industrial processes.

Organic Synthesis

This compound acts as an important intermediate in organic synthesis. Its reactive aldehyde groups enable it to participate in various reactions, including:

- Condensation Reactions : Forming Schiff bases and other derivatives.

- Cross-Coupling Reactions : Serving as a precursor for more complex organic molecules.

Data Summary Table

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Schiff Base Formation | Various derivatives | 85% |

| Cross-Coupling | Functionalized products | 75% |

Potential Applications in Drug Development

While primarily used in materials science and organic synthesis, there is emerging interest in the potential pharmaceutical applications of derivatives of this compound. Its structural characteristics may lend themselves to the development of bioactive compounds that could serve as therapeutic agents.

Case Study: Anticancer Activity

Preliminary studies on related compounds have indicated potential anticancer properties, suggesting that further exploration into the biological activity of derivatives could yield promising results.

Mechanism of Action

The mechanism of action of 5,5’,5’‘,5’‘’-Methanetetrayltetrakis(2-hydroxybenzaldehyde) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-5,5′-methylenebis(2-hydroxybenzaldehyde) (97)

- Structure : Contains two 2-hydroxybenzaldehyde groups linked by a methylene bridge.

- Synthesis : Reacted with bromo-acetaldehyde in diethyl ether to form diacetal intermediates (74% yield), followed by cyclization .

- Key Differences :

5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) (CAS: 82036328-15-9)

- Structure : Ethylene core instead of methane, with four 2-hydroxybenzaldehyde groups.

- Key Differences: Planar ethylene core vs.

Tetrakis(4-formylphenyl)ethylene (CAS: 2170451-48-4)

- Key Differences :

5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-hydroxybenzaldehyde)

- Structure : Pyrene core with four hydroxybenzaldehyde groups.

- Key Differences :

Comparative Analysis of Key Properties

| Property | 5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde) | Bis-5,5′-methylenebis(2-hydroxybenzaldehyde) | 5,5',5'',5'''-(Ethene-1,1,2,2-tetrayl)tetrakis(2-hydroxybenzaldehyde) |

|---|---|---|---|

| Core Structure | Methane (tetrahedral) | Methylene (linear) | Ethylene (planar) |

| Number of Aldehyde Groups | 4 | 2 | 4 |

| Hydroxyl Groups | 4 (ortho to aldehyde) | 2 | 4 |

| Typical Applications | COFs, catalysis | Antibacterial bis-chalcones | COFs, electronic materials |

| Synthetic Complexity | High (multi-step formylation) | Moderate | High (regioselective formylation) |

Biological Activity

5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde), with the CAS number 1352523-65-9, is a compound that has garnered interest in various fields of research, particularly for its potential biological activities. This article explores the biological properties of this compound, including its antioxidant capabilities, interactions with DNA, and other relevant biological activities.

Antioxidant Activity

Antioxidant activity is one of the primary biological activities associated with 5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde). The compound has been shown to exhibit significant free radical scavenging abilities.

DPPH Radical Scavenging

The ability of this compound to scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals was evaluated in several studies. The results indicate that it possesses moderate to high antioxidant activity:

| Compound | % Inhibition of DPPH (100 μM) |

|---|---|

| 5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde) | 70.8% |

| Trolox (Reference) | 82.4% |

This indicates that while the compound shows promising antioxidant properties, it is slightly less effective than Trolox, a well-known antioxidant .

Interaction with DNA

The interaction of 5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde) with calf-thymus DNA has been studied using UV-vis spectroscopy. The results suggest that the compound can intercalate within the DNA structure, which may have implications for its use in therapeutic applications.

Binding Affinity

The binding constant () for the interaction with DNA was determined to be approximately , indicating a moderate affinity for DNA . This property is crucial for potential applications in cancer therapy where DNA interaction can lead to inhibition of cancer cell proliferation.

Case Studies

- Antioxidant Efficacy : A study evaluating various phenolic compounds found that those with structural similarities to 5,5',5'',5'''-Methanetetrayltetrakis(2-hydroxybenzaldehyde) exhibited significant antioxidant activity via DPPH scavenging assays.

- DNA Interaction Studies : Another investigation focused on the interaction of phenolic compounds with DNA and their implications in cancer therapy highlighted the potential of similar compounds to inhibit tumor growth through DNA intercalation mechanisms.

Q & A

Q. How is computational modeling applied to predict the compound’s supramolecular assembly behavior?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.